molecular formula C7H15NO3 B13836191 (R)-ethyl 5-amino-3-hydroxypentanoate

(R)-ethyl 5-amino-3-hydroxypentanoate

Cat. No.: B13836191
M. Wt: 161.20 g/mol
InChI Key: URARCLSKGKDNGI-ZCFIWIBFSA-N
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Description

Ethyl 5-amino-3-hydroxypentanoate is an organic compound with the molecular formula C7H15NO3 It is an ester derivative of 5-amino-3-hydroxypentanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-amino-3-hydroxypentanoate can be synthesized through the esterification of 5-amino-3-hydroxypentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the production of ethyl 5-amino-3-hydroxypentanoate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: Ethyl 5-amino-3-hydroxypentanoate can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form primary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Ethyl 5-amino-3-hydroxypentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-amino-3-hydroxypentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a substrate or inhibitor, modulating biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    Ethyl 5-hydroxypentanoate: Similar structure but lacks the amino group.

    Ethyl 3-hydroxypentanoate: Similar structure but with the hydroxyl group at a different position.

    Ethyl 5-amino-3-oxopentanoate: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness: Ethyl 5-amino-3-hydroxypentanoate is unique due to the presence of both amino and hydroxyl functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

ethyl (3R)-5-amino-3-hydroxypentanoate

InChI

InChI=1S/C7H15NO3/c1-2-11-7(10)5-6(9)3-4-8/h6,9H,2-5,8H2,1H3/t6-/m1/s1

InChI Key

URARCLSKGKDNGI-ZCFIWIBFSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](CCN)O

Canonical SMILES

CCOC(=O)CC(CCN)O

Origin of Product

United States

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